9,11-AzoPGH2 -

9,11-AzoPGH2

Catalog Number: EVT-10927032
CAS Number:
Molecular Formula: C20H32N2O3
Molecular Weight: 348.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

9,11-Azo-Prostaglandin H2 is a synthetic compound derived from prostaglandins, specifically designed to mimic the biological activity of thromboxane A2. It is classified as an azo compound, characterized by the presence of a nitrogen-nitrogen double bond within its structure. This compound has gained attention in pharmacological research due to its potent biological effects and potential therapeutic applications.

Source

The compound is synthesized through various chemical processes that involve modifications of prostaglandin structures. The primary source of information regarding its synthesis and biological properties comes from scientific literature that explores its role in vascular biology and pharmacology.

Classification

9,11-Azo-Prostaglandin H2 falls under the category of prostaglandin analogs and azo compounds. Its classification is significant due to its structural similarities to natural prostaglandins, which allows it to interact with similar biological pathways.

Synthesis Analysis

Methods

The synthesis of 9,11-Azo-Prostaglandin H2 typically involves multi-step chemical reactions starting from prostaglandin precursors. Common methods include:

  1. Azo Coupling Reaction: This involves the reaction of diazonium salts with prostaglandin derivatives to introduce the azo group.
  2. Reduction Reactions: Various reduction techniques may be employed to modify functional groups on the prostaglandin backbone, enhancing the stability and biological activity of the final product.

Technical Details

The synthesis requires careful control of reaction conditions, such as temperature and pH, to ensure high yields and purity. Analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry are often used to confirm the identity and purity of the synthesized compound.

Molecular Structure Analysis

Structure

9,11-Azo-Prostaglandin H2 features a unique molecular structure that includes:

  • A prostaglandin backbone.
  • An azo group (-N=N-) at the 9 and 11 positions.
  • Hydroxyl groups that contribute to its reactivity and biological activity.

Data

The molecular formula of 9,11-Azo-Prostaglandin H2 is typically represented as C20H28N2O5C_{20}H_{28}N_{2}O_{5}. Its molecular weight is approximately 364.45 g/mol. The structural representation can be depicted using chemical drawing software or databases.

Chemical Reactions Analysis

Reactions

9,11-Azo-Prostaglandin H2 participates in various chemical reactions that are critical for its biological activity:

  1. Receptor Binding: It interacts with thromboxane receptors, mimicking the action of natural thromboxanes.
  2. Enzymatic Reactions: It can be involved in enzymatic pathways that modulate vascular tone and platelet aggregation.

Technical Details

The compound exhibits significant potency in activating thromboxane receptors, which has been quantified in various studies showing concentration-response relationships that highlight its efficacy compared to other prostaglandins .

Mechanism of Action

Process

The mechanism of action for 9,11-Azo-Prostaglandin H2 primarily involves:

  1. Receptor Agonism: It binds to thromboxane A2 receptors on platelets and vascular smooth muscle cells.
  2. Signal Transduction: This binding activates intracellular signaling pathways that lead to vasoconstriction and platelet aggregation.

Data

Studies have shown that 9,11-Azo-Prostaglandin H2 demonstrates a potency comparable to natural thromboxane A2, indicating its potential as a therapeutic agent in conditions related to thrombosis and vascular dysfunction .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a pale yellow solid or oil.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO), but poorly soluble in water.

Chemical Properties

  • Stability: The azo bond provides stability under physiological conditions but may be susceptible to reduction under certain chemical environments.
  • Reactivity: Exhibits reactivity typical of azo compounds, including potential for radical formation under UV light.

Relevant data indicate that 9,11-Azo-Prostaglandin H2 retains biological activity over a range of pH levels, making it suitable for various experimental conditions .

Applications

Scientific Uses

9,11-Azo-Prostaglandin H2 is primarily utilized in research settings focusing on:

  • Vascular Biology: Studying mechanisms of vasoconstriction and platelet function.
  • Pharmacology: Investigating potential therapeutic applications in cardiovascular diseases.
  • Biochemistry: Understanding the role of thromboxanes in inflammatory processes.

Its ability to mimic natural compounds while offering enhanced stability makes it a valuable tool for scientists exploring the complexities of prostaglandin biology and related therapeutic interventions.

Introduction to 9,11-AzoPGH2 in Cardiovascular and Pulmonary Research

Historical Context of Prostaglandin Analogues in Thrombosis Research

The development of prostaglandin endoperoxide analogues in the 1970s-1980s addressed a critical experimental limitation: the extreme instability (t½ ≈ 30 seconds) of physiological ligands thromboxane A₂ and prostaglandin H₂. Early synthetic analogues like U46619 (9,11-dideoxy-9α,11α-methanoepoxy prostaglandin F₂α) and carbocyclic thromboxane A₂ provided foundational insights but exhibited divergent pharmacological profiles across species and tissue types [1] [2]. This variability complicated mechanistic interpretations of thromboxane receptor function.

9,11-AzoPGH₂ was engineered with an azo bridge (-N=N-) replacing the labile endoperoxide oxygen linkage, conferring hydrolytic stability while preserving receptor recognition. Studies confirmed its ability to induce irreversible human platelet aggregation and α-granule secretion at submicromolar concentrations (EC₅₀ ~0.3 μM), mirroring native endoperoxide activity [2]. Crucially, it enabled researchers to delineate the ADP-dependent amplification phase of platelet activation—a process blocked by ADP scavengers (apyrase) or competitive antagonists, but insensitive to thromboxane synthase inhibition [2]. This positioned 9,11-AzoPGH₂ as a selective tool for isolating receptor-specific effects from autocrine metabolite feedback loops.

Table 1: Key Prostaglandin Endoperoxide/TXA₂ Analogues in Early Thrombosis Research

CompoundChemical ModificationKey PropertiesExperimental Utility
Native PGH₂/TXA₂N/At½ < 1 min; Spontaneous hydrolysis to inert metabolitesPhysiologically relevant but experimentally intractable
U466199,11-methanoepoxy bridgeTXA₂ mimetic; Stable but differential potency across species/tissuesStandard agonist for platelet/smooth muscle studies
Carbocyclic TXA₂Carbocyclic ring at C9-C11TXA₂ mimetic; Inhibits endoperoxide-induced aggregationProbe for receptor antagonism/disaggregation
9,11-AzoPGH₂9,11-azo bridge (-N=N-)PGH₂ mimetic; Full agonist; Hydrolytically stable; Species-uniform potencyGold standard for isolating TP receptor-specific signaling

Comparative studies with structurally diverse agonists revealed that 9,11-AzoPGH₂ belonged to a class of "full agonists" capable of eliciting maximal platelet aggregation, contrasting with partial agonists (e.g., EP 109, EP 167) that induced submaximal responses even at saturating concentrations [1]. This distinction proved essential for quantifying receptor density and coupling efficiency in different cell types.

Rationale for Developing Thromboxane A2 Receptor Antagonists

The therapeutic impetus for thromboxane A2 receptor antagonists stemmed from two limitations of cyclooxygenase inhibition: 1) Incomplete suppression of thromboxane signaling due to non-enzymatic lipid peroxidation generating isoprostanes (e.g., 8-iso-PGF₂α) that activate thromboxane-prostanoid receptors; and 2) Simultaneous inhibition of protective vascular prostacyclin synthesis [5] [6]. Receptor antagonism offered a strategy to block all thromboxane-prostanoid receptor ligands—including TXA₂, PGH₂, isoprostanes, and hydroxyeicosatetraenoic acids—while sparing prostacyclin-mediated vasodilation.

9,11-AzoPGH₂ played a decisive role in validating this approach. Functional studies demonstrated that antagonists like SQ 29548 and GR-32191 abolished 9,11-AzoPGH₂-induced platelet aggregation and vascular contraction with nanomolar potency, confirming thromboxane-prostanoid receptors as a druggable target [1] [6]. Crucially, 9,11-AzoPGH₂ helped expose a critical limitation of thromboxane synthase inhibitors: accumulated PGH₂ during incomplete enzyme inhibition could fully activate thromboxane-prostanoid receptors, potentially negating therapeutic benefits. This was evidenced by 9,11-AzoPGH₂ mimicking PGH₂-mediated platelet activation even when thromboxane synthase was blocked [5] [8].

Table 2: Pharmacological Strategies Targeting the TXA₂ Pathway

StrategyMechanismAdvantagesLimitations Revealed Using 9,11-AzoPGH₂
Cyclooxygenase InhibitorsIrreversible acetylation of COX-1Proven efficacy in secondary preventionSpares receptor activation by isoprostanes/non-enzymatic ligands
Thromboxane Synthase InhibitorsBlock TXA₂ synthesis from PGH₂Increases PGH₂ diversion to PGI₂/PGE₂Accumulated PGH₂ activates thromboxane-prostanoid receptors
TP Receptor AntagonistsCompetitive blockade of thromboxane-prostanoid receptorsBlocks all ligands (TXA₂, PGH₂, isoprostanes)Potential for ligand-independent signaling not addressed

Moreover, 9,11-AzoPGH₂ facilitated the discovery of thromboxane-prostanoid receptor-dependent "transactivation" mechanisms. It was shown to trigger epidermal growth factor receptor phosphorylation in vascular smooth muscle cells—a pathway insensitive to thromboxane synthase inhibition but abolished by thromboxane-prostanoid receptor antagonists [9]. This highlighted the broader signaling implications of thromboxane-prostanoid receptors beyond acute platelet aggregation.

Role of 9,11-AzoPGH2 in Resolving Receptor-Specific Signaling Pathways

Debates regarding thromboxane-prostanoid receptor homogeneity were resolved using 9,11-AzoPGH₂ alongside structurally diverse antagonists. While agonist potency rankings (e.g., EP 171 > STA₂ > 9,11-AzoPGH₂ > U46619) remained consistent across human, rat, and rabbit platelets, antagonist affinity profiles revealed tissue-dependent variations. For example, the antagonist BM-13177 exhibited 10-fold lower potency in guinea-pig trachea versus human platelets, suggesting receptor heterogeneity [1] [7]. 9,11-AzoPGH₂ was instrumental in mapping these differences due to its uniform full-agonist efficacy.

Molecular cloning later identified two thromboxane-prostanoid receptor isoforms (thromboxane-prostanoid receptorα and thromboxane-prostanoid receptorβ) with identical ligand-binding domains but divergent cytoplasmic tails. 9,11-AzoPGH₂ activation studies revealed isoform-selective coupling: thromboxane-prostanoid receptorα preferentially activates Gq/G₁₃-mediated phospholipase C-Rho kinase pathways, while thromboxane-prostanoid receptorβ recruits both Gq and Gi [6] [9]. This explained earlier observations that 9,11-AzoPGH₂-stimulated platelet shape change (mediated via G₁₃/Rho) persisted when Gq-dependent aggregation was blocked [8].

Table 3: Functional Responses to 9,11-AzoPGH₂ Across Tissues/Cells

Tissue/Cell TypePrimary ResponseG Protein CouplingSensitivity to AntagonistsImplication
Human PlateletsAggregation, ATP release, shape changeGq (PLCβ), G₁₃ (RhoGEF)High (pA₂ >8 for SQ 29548)Uniform thromboxane-prostanoid receptorα expression
Rabbit AortaSustained contractionGq (PLCβ)Moderate (pA₂ ~7.5 for SQ 29548)Dominant Gq coupling without thromboxane-prostanoid receptorβ desensitization
Guinea-Pig TracheaContractionGq (PLCβ), Gs (cAMP inhibition)Low (pA₂ <7 for BM-13177)Possible thromboxane-prostanoid receptorβ contribution
Rat Glomerular Mesangial CellsCalcium flux, ERK phosphorylationGq (PLCβ), Gi (ERK)Variable by antagonist structureThromboxane-prostanoid receptorα-thromboxane-prostanoid receptorβ heterodimers

Furthermore, 9,11-AzoPGH₂ elucidated thromboxane-prostanoid receptor dimerization phenomena. In endothelial cells, 9,11-AzoPGH₂ promoted thromboxane-prostanoid receptorβ homodimer internalization, whereas platelet thromboxane-prostanoid receptorα resisted internalization [6]. It also induced thromboxane-prostanoid receptor-prostacyclin receptor heterodimer formation, creating a hybrid receptor with altered ligand specificity—a phenomenon undetectable using non-receptor-specific agonists [6] [9]. These findings underscore 9,11-AzoPGH₂’s unique capacity to isolate conformation-specific thromboxane-prostanoid receptor signaling events that underlie vascular and pulmonary pathologies.

Properties

Product Name

9,11-AzoPGH2

IUPAC Name

(Z)-7-[(5R,6R)-6-[(3S)-3-hydroxyoctyl]-2,3-diazabicyclo[2.2.1]hepta-1(7),3-dien-5-yl]hept-5-enoic acid

Molecular Formula

C20H32N2O3

Molecular Weight

348.5 g/mol

InChI

InChI=1S/C20H32N2O3/c1-2-3-6-9-15(23)12-13-17-16(18-14-19(17)22-21-18)10-7-4-5-8-11-20(24)25/h4,7,14-17,23H,2-3,5-6,8-13H2,1H3,(H,21,22)(H,24,25)/b7-4-/t15-,16+,17+/m0/s1

InChI Key

FGQIMKRBQPYKDG-NPQWLNPFSA-N

Canonical SMILES

CCCCCC(CCC1C(C2=NNC1=C2)CC=CCCCC(=O)O)O

Isomeric SMILES

CCCCC[C@@H](CC[C@@H]1[C@H](C2=NNC1=C2)C/C=C\CCCC(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.